molecular formula C24H27NO5 B3020686 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-95-2

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B3020686
CAS No.: 869077-95-2
M. Wt: 409.482
InChI Key: FWTGKIXGYPRUSM-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one (PubChem CID 16417009) is a synthetic organic compound with the molecular formula C24H27NO5 . It belongs to a class of compounds featuring a benzofuran-3-one core structure substituted with a benzylidene group. This specific architecture is of significant interest in medicinal chemistry research, particularly in the development of novel neuropharmacological agents. Compounds within this structural family have been investigated as highly potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a well-validated target for the acute treatment of migraine . Research indicates that such antagonists offer a potential therapeutic advantage by not acting as direct vasoconstrictors, unlike the triptan class of drugs . The structural features of this compound, including the Z-configuration of the benzylidene double bond, the 2,4-dimethoxybenzylidene moiety, and the 3-methylpiperidinylmethyl substituent, are critical for optimizing receptor affinity and pharmacokinetic properties . Furthermore, related benzofuran derivatives are also explored in other therapeutic areas, such as infectious diseases, highlighting the versatility of this scaffold in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship (SAR) and pharmacological data on analogous compounds.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(30-24(18)19)11-16-6-7-17(28-2)12-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGKIXGYPRUSM-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzofuran core substituted with a dimethoxybenzylidene group and a piperidine moiety. This structural arrangement is significant as it influences the compound's lipophilicity, solubility, and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), SW620 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell Line Inhibition Rate (%) IC50 (μg/mL)
K56256.848.37
SW62072.145.06
PC340.87Not specified

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related compound demonstrated a reduction in TNF levels by up to 93.8% in vitro . This suggests that the compound may modulate inflammatory pathways effectively.

Antioxidant Activity

The antioxidant capacity of benzofurans is attributed to their ability to scavenge free radicals and reduce oxidative stress markers in biological systems. Studies using the cytokinesis-block micronucleus assay have shown that these compounds can protect human lymphocytes from oxidative damage .

The biological activities of this compound may be mediated through several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels leading to programmed cell death.
  • Cytokine Modulation : The compound may inhibit the expression of inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Defense : It likely enhances cellular antioxidant defenses against oxidative stress.

Case Studies

A case study involving the evaluation of a related benzofuran derivative demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This highlights the potential therapeutic window for benzofuran derivatives in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs (see Table 1 ) with variations in substituents, stereochemistry, and pharmacological implications.

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Compound (Reference) Substituents (Positions) Molecular Formula Key Features
Target Compound 2-(2,4-Dimethoxybenzylidene), 6-OH, 7-(3-methylpiperidinylmethyl) C₂₄H₂₇NO₆ Balanced lipophilicity (methoxy groups) and basicity (piperidine); potential CNS activity.
2-(2,6-Dihydroxybenzylidene), 6,7-dihydroxy C₁₅H₁₀O₆ High polarity (three hydroxyl groups); limited membrane permeability.
2-(2-Fluorobenzylidene), 7-(dimethylaminomethyl), 4-methyl C₁₉H₁₈FNO₃ Fluorine enhances electronegativity; dimethylamine increases solubility.
2-(4-Methoxybenzylidene), 6-OH, 7-methyl C₁₇H₁₄O₄ Simple methoxy/hydroxy substitution; methyl group may stabilize π-π interactions.
2-(2,3-Dimethoxybenzylidene), 7-(2-methylpiperidinylmethyl) C₂₄H₂₇NO₆ Isomeric piperidine (2-methyl vs. 3-methyl) alters steric hindrance and metabolic stability.
2-(3-Methylbenzylidene), 7-((4-(2-hydroxyethyl)piperazinyl)methyl) C₂₄H₂₇N₂O₄ Hydroxyethylpiperazine enhances water solubility; 3-methylbenzylidene modifies aromatic stacking.

Substituent Analysis and Pharmacological Implications

Benzylidene Group Variations

  • 2,4-Dimethoxy vs. 2,6-Dihydroxy ( ):
    The target compound’s 2,4-dimethoxy groups reduce polarity compared to the dihydroxy analog, improving membrane permeability. Methoxy groups also resist metabolic oxidation, enhancing stability.
  • 2-Fluorobenzylidene ( ):
    Fluorine’s electronegativity in may enhance binding to electron-deficient receptors (e.g., kinases or GPCRs).

Position 7 Modifications 3-Methylpiperidinylmethyl (Target) vs. Hydroxyethylpiperazinyl ( ): The hydroxyethyl group in increases hydrophilicity, favoring renal excretion over CNS penetration.

Hydroxy/Methoxy Balance

  • The 6-hydroxy group in the target compound and provides hydrogen-bonding sites for target engagement, while methoxy groups (e.g., 2,4-dimethoxy) balance lipophilicity.

Spectral and Physicochemical Data

  • ¹H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons (benzylidene) appear downfield (δ 6.4–7.2 ppm) .
  • HRMS: Molecular ion peaks ([M-H]⁻) for analogs range from m/z 285.0405 () to 327.1271 () .

Q & A

What synthetic strategies are optimal for preparing (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation , a widely used method for benzylidene-benzofuranone derivatives. Key steps include:

  • Core formation : React benzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under acidic or basic conditions (e.g., NaDES solvents or L-proline catalysts) to form the benzylidene moiety .
  • Substituent introduction : The 3-methylpiperidin-1-ylmethyl group is introduced via alkylation or Mannich reaction. For example, treat the hydroxy group at position 7 with 3-methylpiperidine in the presence of formaldehyde under reflux .
  • Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding; reaction conditions (e.g., solvent polarity, temperature) and purification via recrystallization or chromatography are critical .

How can the stereochemistry and purity of this compound be rigorously validated?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (Z)-configuration. Key signals include downfield shifts for the benzylidene proton (δ 7.5–8.0 ppm) and carbonyl carbon (δ 180–190 ppm) .
  • NOESY/ROESY : Detect spatial proximity between the benzylidene proton and adjacent substituents to confirm the (Z)-isomer .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient (UV detection at 254 nm) .

What in vitro assays are suitable for evaluating its biological activity?

  • Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50_{50} calculations. Compare with positive controls like doxorubicin .
  • Apoptosis induction : Use Hoechst 33342/PI staining to detect chromatin condensation and Annexin V-FITC/PI flow cytometry to quantify apoptotic populations .
  • Mechanistic studies :
    • Cell cycle analysis : Assess G0/G1 or G2/M arrest via propidium iodide staining .
    • Mitochondrial membrane potential : Measure using JC-1 dye to evaluate early apoptosis .

How can structure-activity relationships (SAR) guide derivative design?

  • Benzylidene modifications : Replace 2,4-dimethoxy groups with electron-withdrawing (e.g., Cl, NO2_2) or donating (e.g., OH, OCH3_3) substituents to modulate electron density and bioactivity .
  • Piperidine substitution : Test analogs with varying alkyl chains (e.g., ethyl, isopropyl) or heterocycles (e.g., morpholine) at position 7 to optimize solubility and target affinity .
  • Hydroxy group functionalization : Acetylate or methylate the 6-hydroxy group to study its role in hydrogen bonding and membrane permeability .

What mechanistic pathways underlie its anti-cancer effects?

  • ROS generation : Measure intracellular ROS levels using DCFH-DA probes; high ROS can trigger apoptosis via mitochondrial dysfunction .
  • Kinase inhibition : Perform molecular docking against tyrosine kinases (e.g., EGFR, VEGFR) to predict binding modes. Validate with enzymatic assays .
  • Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT, MAPK) in treated cells .

How can computational tools predict its pharmacokinetic and toxicological profiles?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and bioavailability. The compound’s logP (~3.5) suggests moderate lipophilicity .
  • Molecular dynamics simulations : Model binding stability with putative targets (e.g., tubulin, topoisomerases) over 100-ns trajectories .
  • Toxicity prediction : Apply ProTox-II to assess hepatotoxicity and carcinogenicity risks .

What challenges arise in formulation development for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400, DMSO) or nanocarriers (e.g., liposomes) to improve aqueous solubility .
  • Stability testing : Conduct accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) to identify degradation products via LC-MS .
  • Bioavailability optimization : Administer via intravenous or intraperitoneal routes in rodent models and measure plasma half-life using LC-MS/MS .

How can in vivo models validate its therapeutic potential?

  • Xenograft models : Inject human cancer cells (e.g., MDA-MB-231) into nude mice and monitor tumor volume after treatment (10–50 mg/kg, daily for 21 days) .
  • Toxicokinetics : Assess maximum tolerated dose (MTD) and organ toxicity (e.g., liver, kidney) via histopathology and serum biomarkers (ALT, creatinine) .
  • Pharmacodynamic markers : Quantify target engagement (e.g., phosphorylated kinases) in tumor tissues using Western blot or immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.